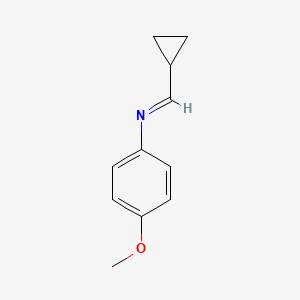
(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a cyclopropyl group and a methoxyphenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine can be achieved through the condensation reaction between cyclopropylamine and 4-methoxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyclopropyl and methoxyphenyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-Cyclopropyl-N-(4-hydroxyphenyl)methanimine
- (E)-1-Cyclopropyl-N-(4-bromophenyl)methanimine
- (E)-1-Cyclopropyl-N-(4-chlorophenyl)methanimine
Uniqueness
(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group is an electron-donating group, which can enhance the compound’s nucleophilicity and affect its interactions with other molecules.
Properties
CAS No. |
496839-16-8 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-cyclopropyl-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C11H13NO/c1-13-11-6-4-10(5-7-11)12-8-9-2-3-9/h4-9H,2-3H2,1H3 |
InChI Key |
DHAOKWFNAHQRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















